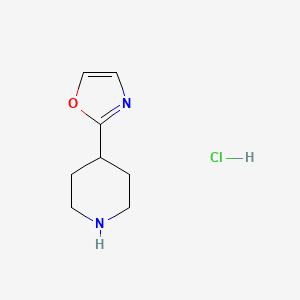![molecular formula C12H11ClFNOS B2978513 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-chloro-2-fluorophenyl)methanone CAS No. 1997539-62-4](/img/structure/B2978513.png)
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-chloro-2-fluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of 2-azabicyclo[2.2.1]heptanes , which are a class of compounds that have been synthesized using palladium-catalyzed reactions . These compounds have a unique structure and properties that make them valuable for studying various biological and chemical processes.
Synthesis Analysis
The synthesis of similar compounds, such as oxygenated 2-azabicyclo[2.2.1]heptanes, has been achieved through palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .Molecular Structure Analysis
The molecular structure of this compound is likely complex, given its bicyclic nature and the presence of multiple functional groups. The structure likely includes a 2-thia-5-azabicyclo[2.2.1]heptane core .Chemical Reactions Analysis
While specific reactions involving this compound are not available, similar compounds have been used in palladium-catalyzed reactions . The products of these reactions could be further functionalized to build up a library of bridged aza-bicyclic structures .Scientific Research Applications
Chemical Synthesis and Structural Analysis
Research on compounds with similar structures, such as substituted thiophenes and azabicyclo hexanes, reveals significant interest in their synthesis, structural characterization, and potential applications. For instance, substituted thiophenes are known for their wide range of biological activities and applications in material science, including antibacterial, antifungal, and antiviral properties, as well as their use in organic electronics like solar cells and transistors (Nagaraju et al., 2018). Similarly, studies on azabicyclo[2.1.1]hexanes highlight their potential in creating difunctionalized compounds through nucleophilic displacement routes, which could be significant in developing new pharmaceuticals or material science applications (Krow et al., 2009).
Pharmacological Interests
The synthesis of bicyclic compounds, such as those incorporating thiophene and azabicyclo structures, often targets the exploration of their biological activities. For example, bicyclic methanones have been studied for their antimicrobial and antioxidant activities, indicating the potential for pharmaceutical applications (Thirunarayanan, 2014). Moreover, research into azabicyclo[3.2.0]heptanes and related structures suggests their relevance in drug design, potentially offering new avenues for therapeutic intervention (Longobardi et al., 2015).
Material Science and Organic Electronics
The study of thiophenes and their derivatives, including those with complex bicyclic structures, extends into material science, particularly in organic electronics. Their properties make them suitable for use in organic field-effect transistors, organic light-emitting transistors, and solar cells, underscoring the compound's potential in technological applications beyond pharmacology (Nagaraju et al., 2018).
properties
IUPAC Name |
(5-chloro-2-fluorophenyl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFNOS/c13-7-1-2-11(14)10(3-7)12(16)15-5-9-4-8(15)6-17-9/h1-3,8-9H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJTVNYIVSDVJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C(=O)C3=C(C=CC(=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-Ethyl-2-oxopyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2978431.png)

![7-Fluoro-2-methyl-3-[[1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2978435.png)
![2-(2-fluorophenoxy)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide](/img/structure/B2978437.png)


![7-(4-chlorophenyl)-2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2978442.png)
![3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B2978443.png)

![N-(2,4-dimethoxybenzyl)-3-[4-(4-methoxyphenoxy)pyrimidin-2-yl]benzamide](/img/structure/B2978445.png)
![1-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-yl]-N-methylmethanamine;hydrochloride](/img/structure/B2978448.png)
![1-(3-Fluoro-4-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2978449.png)

![3,4,5-trimethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2978451.png)